5-(2-Methylphenyl)indoline
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Overview
Description
5-(2-Methylphenyl)indoline is an organic compound belonging to the indoline family, which is a subclass of indoles. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with a 2-methylphenyl group attached at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)indoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . For this compound, the starting materials would include 2-methylphenylhydrazine and an appropriate ketone or aldehyde.
Another method involves the cyclization of 2-methylphenyl-substituted anilines under specific conditions to form the indoline ring . This can be achieved using various catalysts and reaction conditions, such as palladium-catalyzed cyclization or acid-catalyzed cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often employed due to its efficiency and scalability . Additionally, continuous flow reactors may be used to enhance reaction rates and improve safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)indoline undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to more saturated structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(2-Methylphenyl)indoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)indoline involves its interaction with specific molecular targets and pathways. The indoline core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of indoline, with a similar structure but lacking the saturated ring.
2-Methylindole: Similar to 5-(2-Methylphenyl)indoline but with a methyl group at the 2-position of the indole ring.
5-Phenylindoline: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
This compound is unique due to the presence of the 2-methylphenyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C15H15N |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
5-(2-methylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15N/c1-11-4-2-3-5-14(11)12-6-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3 |
InChI Key |
HNBTZLISMYDFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)NCC3 |
Origin of Product |
United States |
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